2-Amino-2-(4-methylphenyl)ethanol
Overview
Description
2-Amino-2-(4-methylphenyl)ethanol is a chemical compound with the molecular formula C9H13NO . It has an average mass of 151.206 Da and a monoisotopic mass of 151.099716 Da .
Molecular Structure Analysis
The molecular structure of 2-Amino-2-(4-methylphenyl)ethanol consists of 9 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The structure includes an amino group (-NH2) and a hydroxyl group (-OH), which are attached to a carbon atom that is also attached to a 4-methylphenyl group .Physical And Chemical Properties Analysis
2-Amino-2-(4-methylphenyl)ethanol has a density of 1.1±0.1 g/cm3 . Its boiling point is 287.0±0.0 °C at 760 mmHg . The compound has a molar refractivity of 46.9±0.3 cm3 . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications
1. Synthesis of Azo Dye Derivatives
- Application Summary : “2-Amino-2-(4-methylphenyl)ethanol” is used in the synthesis of azo dye derivatives incorporating heterocyclic scaffolds. These derivatives have various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
- Results or Outcomes : The azo dyes dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine (103) and 4-(benzothiazol-2-ylazo)-3-phenyl-2 H-isoxazol-5-one (104) exhibited significant anti-inflammation activity against MMP-2 and MMP-9 .
2. Synthesis of 2-Amino-4H-Chromenes
- Application Summary : “2-Amino-2-(4-methylphenyl)ethanol” is used in the synthesis of 2-Amino-4H-chromenes. These compounds have attracted much attention for their medicinal and biological activities, such as antimalarial, anti-HIV, antifungal, antimicrobial, antitumor, antioxidant, antileishmanial, anti-inflammatory, hypotensive, and inhibitors properties .
3. Gas Stream Scrubbing
- Application Summary : Ethanolamine, a compound similar to “2-Amino-2-(4-methylphenyl)ethanol”, is used in gas stream scrubbing. It is used to remove carbon dioxide (CO2) and hydrogen sulfide (H2S) from natural gas streams and refinery gas streams .
- Methods of Application : The gas stream is passed through a solution of ethanolamine. The CO2 and H2S react with the ethanolamine to form a stable salt, which can be removed from the gas stream .
- Results or Outcomes : The result is a cleaner gas stream, with significantly reduced levels of CO2 and H2S .
4. pH-Control Amine
- Application Summary : Ethanolamine, a compound similar to “2-Amino-2-(4-methylphenyl)ethanol”, is used as a pH-control amine. It is used to control the pH of various industrial processes .
- Methods of Application : Ethanolamine is added to the process in a controlled manner to adjust the pH to the desired level .
- Results or Outcomes : The result is a process that operates at the optimal pH, improving efficiency and product quality .
5. Component in the Formation of Cellular Membranes
- Application Summary : Ethanolamine, a compound similar to “2-Amino-2-(4-methylphenyl)ethanol”, is a component in the formation of cellular membranes and is thus a molecular building block for life .
- Methods of Application : Ethanolamine is present in the water-soluble “heads” of phospholipids, which form all known cell membranes .
- Results or Outcomes : The result is the formation of cellular membranes, which are essential for the structure and function of cells .
6. Precursor of Glycine
- Application Summary : Ethanolamine, a compound similar to “2-Amino-2-(4-methylphenyl)ethanol”, could be a direct precursor of glycine, the simplest amino acid, which has been detected in the comet 67P/Churyumov–Gerasimenko .
- Methods of Application : Ethanolamine has been discovered in a molecular cloud in the interstellar medium, specifically in a complex in the Milky Way’s Galactic Center .
- Results or Outcomes : The results indicate that ethanolamine forms efficiently in space and, if delivered onto early Earth, could have contributed to the assembling and early evolution of primitive membranes .
Safety And Hazards
properties
IUPAC Name |
2-amino-2-(4-methylphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEURNIHEPFUIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-methylphenyl)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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